2-(4-chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

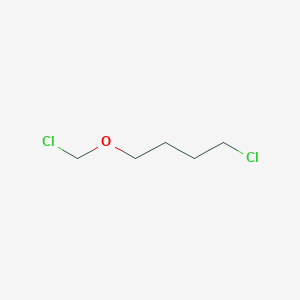

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the desired product .Molecular Structure Analysis

The molecular structure of an organic compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. The type of reactions an organic compound can participate in is largely determined by its functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques .Wissenschaftliche Forschungsanwendungen

1. Analytical Chemistry and Metabolite Identification A study explored the mass spectra and gas chromatographic properties of halogenated biphenyls, including chloro compounds similar to 2-(4-chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This research demonstrated that the position of substituent groups could be determined based on their distinct fragmentation patterns. This finding is crucial for identifying hydroxylated metabolites in compounds similar to the one , as demonstrated in metabolism experiments on rats and plants (Tulp, Olie, & Hutzinger, 1977).

2. Environmental Toxicology and Pollutant Analysis In environmental toxicology, compounds with structural similarities to 2-(4-chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are used to understand the toxic effects and bioaccumulation of pollutants like polychlorinated biphenyls (PCBs). Studies have delved into how different lots of commercial PCB mixtures, like Aroclor 1254, affect enzymatic activities, hormone levels, and oxidative stress in animal models. These studies help in understanding the varied toxicological impacts of PCBs based on their congener composition and are essential for environmental risk assessments (Burgin et al., 2001).

3. Material Science and Biocompatibility Studies Compounds structurally related to 2-(4-chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been studied for their biocompatibility, especially in the context of materials used in medical applications like dental composites. For instance, studies on siloranes, which share similar structural features, have evaluated their skin sensitization potency using assays like the local lymph node assay and predictive structure-activity models. Understanding the biocompatibility of such compounds is crucial for developing safe and effective dental materials (Kostoryz et al., 2006).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of 4-chloro-3-cyclopropylphenylboronic acid with 2,2,4,4-tetramethyl-1,3-cyclobutanediol in the presence of a palladium catalyst to form the intermediate 2-(4-chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3-dioxaborolane. This intermediate is then reacted with trimethyl borate in the presence of a base to form the final product.", "Starting Materials": [ "4-chloro-3-cyclopropylphenylboronic acid", "2,2,4,4-tetramethyl-1,3-cyclobutanediol", "palladium catalyst", "trimethyl borate", "base" ], "Reaction": [ "Step 1: 4-chloro-3-cyclopropylphenylboronic acid is reacted with 2,2,4,4-tetramethyl-1,3-cyclobutanediol in the presence of a palladium catalyst and a base to form the intermediate 2-(4-chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3-dioxaborolane.", "Step 2: The intermediate is then reacted with trimethyl borate in the presence of a base to form the final product, 2-(4-chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane." ] } | |

CAS-Nummer |

2020084-22-2 |

Molekularformel |

C15H20BClO2 |

Molekulargewicht |

278.6 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.